

A Technical Overview of Cyclopentyl Phenyl

Ketone and its Relation to Ketamine

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Compound of Interest		
Compound Name:	Cyclopentyl phenyl ketone	
Cat. No.:	B1630411	Get Quote

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Introduction

Cyclopentyl phenyl ketone, also known as benzoylcyclopentane, is a chemical compound that has been identified as a precursor in the synthesis of ketamine.[1] Ketamine, a dissociative anesthetic, has a rich history in both medical and veterinary fields and has more recently gained attention for its rapid-acting antidepressant effects.[2][3] This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the chemical properties of **cyclopentyl phenyl ketone**, the pharmacological profile of ketamine, and the regulatory landscape surrounding its precursors.

Cyclopentyl Phenyl Ketone: Chemical Profile

Cyclopentyl phenyl ketone is an organic compound with the molecular formula C₁₂H₁₄O.[4][5] It is a yellow oily liquid at room temperature and is used as an intermediate in organic synthesis.[6]

Table 1: Chemical and Physical Properties of Cyclopentyl Phenyl Ketone



Property	Value	Reference
CAS Number	5422-88-8	[4][5]
Molecular Formula	C12H14O	[4][5]
Molecular Weight	174.24 g/mol	[4][7]
Appearance	Yellow oily liquid	[6]
Synonyms	Benzoylcyclopentane, Cyclopentylphenylmethanone	[1][4]

Ketamine: A Historical and Pharmacological Perspective

Ketamine was first synthesized in 1962 by Calvin Stevens at Parke-Davis Laboratories as a safer alternative to phencyclidine (PCP).[3][8] It was approved for medical use in the United States in 1970 and was notably used as a battlefield anesthetic during the Vietnam War.[2][9]

Ketamine is a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[10][11] This mechanism of action is central to its anesthetic, analgesic, and, more recently discovered, antidepressant effects.[2][12] It also interacts with other receptors, including opioid, monoaminergic, and muscarinic receptors.[10]

Table 2: Pharmacokinetic Properties of Ketamine

Parameter	Value	Reference
Bioavailability (IM)	93%	[13]
Protein Binding	53.5%	[10]
Metabolism	Primarily hepatic via CYP3A4 and CYP2B6	[2][14]
Elimination Half-life	2-3 hours	[12]
Active Metabolite	Norketamine	[12]



Ketamine's Mechanism of Action and Signaling Pathways

The antidepressant effects of ketamine are of significant interest to the research community. While not fully elucidated, the leading hypothesis involves the modulation of the glutamatergic system. Ketamine's blockade of NMDA receptors is thought to lead to a surge in glutamate, which then activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. [15] This activation is believed to trigger downstream signaling cascades, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathways, ultimately leading to synaptogenesis and rapid antidepressant effects.[16]

Diagram 1: Ketamine's Antidepressant Signaling Pathway



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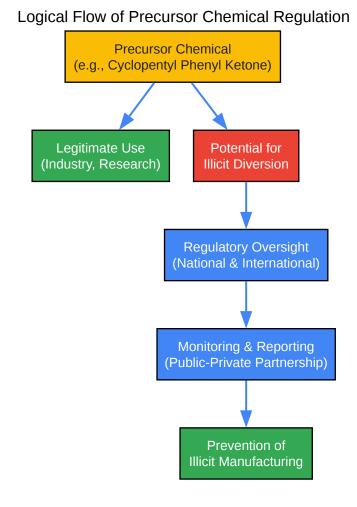
Caption: Simplified signaling pathway of ketamine's rapid antidepressant effects.

Regulatory Control of Ketamine Precursors

The potential for illicit synthesis has led to the regulation of ketamine and its precursors, including **cyclopentyl phenyl ketone**.[17][18] International and national bodies work to prevent the diversion of these chemicals from legitimate industrial and research purposes to clandestine drug manufacturing.[19] The International Narcotics Control Board (INCB) highlights the importance of public-private partnerships to monitor and control the trade of such precursors.[19]

Diagram 2: Logical Flow of Precursor Chemical Regulation





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Caption: Overview of the regulation of chemical precursors to prevent illicit drug synthesis.

Conclusion

Cyclopentyl phenyl ketone is a recognized precursor in the synthesis of ketamine. While ketamine has established medical applications and shows promise in the treatment of depression, the potential for its illicit production necessitates strict control of its chemical precursors. Understanding the chemical properties of these precursors, the pharmacology of the end product, and the regulatory framework is crucial for researchers and professionals in the field of drug development and chemical safety.



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